molecular formula C7H8N2O2 B7905311 (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid

(E)-4-(1H-pyrazol-1-yl)but-2-enoic acid

Cat. No.: B7905311
M. Wt: 152.15 g/mol
InChI Key: JCJGXPOJLPUEEU-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(1H-pyrazol-1-yl)but-2-enoic acid is an organic compound characterized by the presence of a pyrazole ring attached to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid typically involves the reaction of pyrazole with a suitable butenoic acid derivative. One common method is the condensation reaction between pyrazole and crotonic acid under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, depending on the desired reaction pathway.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(1H-pyrazol-1-yl)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized pyrazole derivatives, reduced butenoic acid derivatives, and various substituted pyrazole compounds.

Scientific Research Applications

(E)-4-(1H-pyrazol-1-yl)but-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. The butenoic acid moiety may interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(1H-imidazol-1-yl)but-2-enoic acid: Similar structure with an imidazole ring instead of a pyrazole ring.

    (E)-4-(1H-triazol-1-yl)but-2-enoic acid: Contains a triazole ring in place of the pyrazole ring.

    (E)-4-(1H-tetrazol-1-yl)but-2-enoic acid: Features a tetrazole ring instead of a pyrazole ring.

Uniqueness

(E)-4-(1H-pyrazol-1-yl)but-2-enoic acid is unique due to the specific electronic and steric properties conferred by the pyrazole ring. These properties can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

(E)-4-pyrazol-1-ylbut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)3-1-5-9-6-2-4-8-9/h1-4,6H,5H2,(H,10,11)/b3-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJGXPOJLPUEEU-HNQUOIGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(N=C1)C/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.